molecular formula C24H26N2O5S2 B6564829 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946296-33-9

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6564829
CAS No.: 946296-33-9
M. Wt: 486.6 g/mol
InChI Key: QGBGNTPPBYOCLM-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with two distinct sulfonamide groups:

  • 4-Methoxybenzenesulfonyl at position 1 of the tetrahydroquinoline ring.
  • 2,5-Dimethylbenzenesulfonamide at position 6.

Sulfonamides are historically significant for their antimicrobial and enzyme-inhibitory properties. The title compound is synthesized for bioactivity studies, likely targeting enzymes such as carbonic anhydrases or kinases due to its dual sulfonamide motifs.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-6-7-18(2)24(15-17)32(27,28)25-20-8-13-23-19(16-20)5-4-14-26(23)33(29,30)22-11-9-21(31-3)10-12-22/h6-13,15-16,25H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBGNTPPBYOCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including antibacterial properties, enzyme inhibition capabilities, and its implications in medicinal chemistry.

  • Molecular Formula : C23H24N2O5S2
  • Molecular Weight : 472.6 g/mol
  • CAS Number : 946283-94-9

1. Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In studies evaluating various sulfonamide derivatives:

  • Activity against Bacterial Strains : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been reported to exhibit strong inhibitory effects on AChE, which is crucial for the treatment of Alzheimer's disease. For instance, certain derivatives had IC50 values ranging from 1.13 µM to 6.28 µM .
  • Urease Inhibition : Urease inhibitors are vital in managing conditions like kidney stones and urinary tract infections. The compound's derivatives have shown strong inhibitory effects against urease with promising IC50 values compared to standard drugs .

Case Study 1: Antibacterial Screening

A study involved synthesizing various sulfonamide derivatives and testing them against multiple bacterial strains. The results indicated that the tested compounds exhibited varying degrees of antibacterial activity:

Compound IDBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi182.14
Compound BBacillus subtilis150.63
Compound CEscherichia coli1021.25

These findings suggest that the biological activity of this compound may be enhanced through structural modifications .

Case Study 2: Enzyme Inhibition Assays

In another study focusing on enzyme inhibition:

Compound IDEnzyme TypeIC50 (µM)
Compound DAcetylcholinesterase2.14
Compound EUrease0.63

These results indicate that modifications to the sulfonamide structure can lead to significant improvements in enzyme inhibition properties .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Structural Variations

Key analogs and their substituent differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Bioactivity Focus
Title Compound Tetrahydroquinoline 4-Methoxybenzenesulfonyl; 2,5-dimethylbenzenesulfonamide ~500 (estimated) Enzyme inhibition (hypothesized)
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Benzene 4-Amino-benzenesulfonamide; 4-methoxyphenyl ~292 Antimicrobial studies
P-(+)-N-Phenyl-4-methoxybenzenesulfonamide Benzene Phenyl; 4-methoxybenzenesulfonamide ~277 Chiral resolution studies

*Molecular weights estimated via structural analysis.

Key Observations:
  • Rigidity vs. Flexibility: The tetrahydroquinoline core in the title compound imposes steric constraints and planar rigidity, unlike the flexible benzene rings in simpler analogs. This may enhance binding specificity to enzyme active sites.
  • Substituent Effects: The 4-methoxy group in all three compounds improves lipophilicity, aiding membrane permeability. The 2,5-dimethyl groups in the title compound introduce steric hindrance, which could modulate selectivity against off-target proteins.

Physicochemical Properties

  • Solubility : The title compound’s higher molecular weight and dual sulfonamide groups likely reduce aqueous solubility compared to smaller analogs.
  • Crystallinity: Crystal structures of related sulfonamides (e.g., Perlovich et al., 2009) reveal hydrogen-bonded networks involving sulfonamide S=O and N-H groups. The title compound’s tetrahydroquinoline core may disrupt such networks, altering crystallization behavior .

Research Findings and Implications

  • Synthetic Complexity: The title compound requires multi-step synthesis, including sulfonylation of tetrahydroquinoline, which is more laborious than the direct sulfonylation of benzene derivatives .
  • The tetrahydroquinoline scaffold may confer improved metabolic stability over benzene-based analogs.

Preparation Methods

Cyclization of 6-Nitroquinoline

The tetrahydroquinoline scaffold is typically synthesized via catalytic hydrogenation of quinoline derivatives. For example:

  • 6-Nitroquinoline is reduced using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C.

  • The resulting 6-amino-1,2,3,4-tetrahydroquinoline is isolated via filtration and recrystallization (yield: 75–85%).

Key Data :

ParameterValue
Catalyst10% Pd/C
SolventEthanol
Temperature50°C
Reaction Time12–16 hours
Yield78%

Sulfonylation at the Tetrahydroquinoline Ring Nitrogen

Reaction with 4-Methoxybenzenesulfonyl Chloride

The ring nitrogen (position 1) is sulfonylated first to avoid competition with the aromatic amine:

  • 6-Amino-1,2,3,4-tetrahydroquinoline (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).

  • Triethylamine (2.5 eq) is added as a base, followed by dropwise addition of 4-methoxybenzenesulfonyl chloride (1.2 eq) at 0°C.

  • The reaction is stirred at room temperature for 6 hours, then quenched with water. The product, 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine , is extracted with DCM and purified via silica gel chromatography (hexane/ethyl acetate = 3:1).

Key Data :

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0°C → 25°C
Reaction Time6 hours
Yield82%

Sulfonylation at the Aromatic Amine (Position 6)

Reaction with 2,5-Dimethylbenzenesulfonyl Chloride

The secondary sulfonylation introduces the 2,5-dimethylbenzenesulfonyl group:

  • 1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) is dissolved in tetrahydrofuran (THF).

  • Sodium hydride (1.5 eq, 60% dispersion in oil) is added under nitrogen, followed by 2,5-dimethylbenzenesulfonyl chloride (1.1 eq).

  • The mixture is refluxed for 4 hours, cooled, and filtered. The crude product is recrystallized from methanol/water (yield: 70–75%).

Key Data :

ParameterValue
SolventTetrahydrofuran (THF)
BaseSodium hydride
TemperatureReflux (66°C)
Reaction Time4 hours
Yield73%

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, SO₂ArH), 7.45–7.30 (m, 4H, tetrahydroquinoline H), 6.95 (d, J = 8.4 Hz, 2H, OMe-ArH), 3.89 (s, 3H, OCH₃), 3.20 (t, J = 6.0 Hz, 2H, CH₂N), 2.75 (t, J = 6.0 Hz, 2H, CH₂), 2.50 (s, 6H, CH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Optimization Challenges and Solutions

Competing Reactions

  • Double Sulfonylation : Excess sulfonyl chloride or prolonged reaction times may lead to over-sulfonylation at the aromatic amine. Controlled stoichiometry (1.1 eq) and monitoring via TLC mitigate this.

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity compared to DCM for the second sulfonylation due to better solubility of sodium hydride.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Pd/C from the hydrogenation step is recovered via filtration and reused, reducing costs by 15–20%.

  • Solvent Recovery : DCM and THF are distilled and reused, minimizing waste.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Sulfonylation : Reaction with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base .

Final Coupling : Amidation or sulfonamide bond formation with 2,5-dimethylbenzenesulfonamide derivatives under reflux conditions in acetonitrile .

  • Critical Conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar). Reaction progress is monitored via TLC or HPLC. Yields range from 45–70%, depending on purification methods (e.g., column chromatography with silica gel) .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, sulfonamide NH at δ 9.2–10.5 ppm) and carbon frameworks .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) with <2 ppm mass error .
  • X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline solids are obtained) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : Testing against targets like carbonic anhydrase or cyclooxygenase (COX) using fluorometric or colorimetric substrates (IC₅₀ calculations) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility and Stability : HPLC-based measurements in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:

  • Metabolic Profiling : LC-MS/MS to identify metabolites in plasma/liver microsomes .
  • Protein Binding Studies : Equilibrium dialysis to measure albumin binding, which affects bioavailability .
  • Dose Optimization : Adjusting administration routes (e.g., intraperitoneal vs. oral) and using pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What computational methods are suitable for predicting SAR and off-target effects?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., COX-2 active site) .
  • QSAR Modeling : Using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • Machine Learning : Training models on public databases (e.g., ChEMBL) to predict toxicity or off-target binding .

Q. How can low yields in the sulfonylation step be mitigated?

  • Methodological Answer : Low yields (~30–40%) may result from steric hindrance or poor nucleophilicity. Solutions:

  • Activating Agents : Use of DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .
  • Microwave-Assisted Synthesis : Reduced reaction time (30 mins vs. 12 hrs) and improved homogeneity .
  • Alternative Solvents : Switch from DCM to dimethylacetamide (DMA) for better solubility .

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